4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride
Description
4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride is a benzonitrile derivative characterized by a cyclopropylamino-methyl substituent at the para position of the benzene ring. Its molecular formula is C₁₁H₁₃ClN₂, with a molecular weight of 208.69 g/mol (calculated from ). The compound features a nitrile group (-C≡N) at the para position and a cyclopropylamine moiety linked via a methylene bridge (-CH₂-NH-cyclopropyl). This structure confers unique physicochemical properties, such as enhanced metabolic stability compared to linear alkylamine analogs, due to the rigid cyclopropane ring .
Properties
IUPAC Name |
4-[(cyclopropylamino)methyl]benzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c12-7-9-1-3-10(4-2-9)8-13-11-5-6-11;/h1-4,11,13H,5-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHRLKXDFMSGRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of benzonitrile with formaldehyde and cyclopropylamine to form the intermediate 4-[(Cyclopropylamino)methyl]benzonitrile.
Hydrochloride Addition: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt, resulting in the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.
Purification: The product is purified through crystallization or recrystallization techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Stereochemical Variations
The (S)-configured stereoisomer () shares the same molecular formula and weight as the target compound but differs in spatial arrangement. Such stereochemical distinctions can critically impact pharmacological activity; for example, enantiomers may exhibit divergent binding affinities to chiral receptors or enzymes .
Substituent Effects on Physicochemical Properties
- Cyclopropyl vs. Methylamino Groups: The cyclopropyl group in the target compound enhances lipophilicity and metabolic stability compared to 4-((Methylamino)methyl)benzonitrile, which has a simpler methylamino substituent. Cyclopropane’s ring strain and rigidity often improve drug-like properties by reducing oxidative metabolism .
Regiochemical Influence
Ortho-substituted analogs like 2-(Aminomethyl)benzonitrile HCl exhibit steric hindrance near the nitrile group, which may limit interactions with flat binding pockets in biological targets. Para-substituted derivatives, such as the target compound, generally offer better alignment with active sites in enzymes or receptors .
Analytical Differentiation
Reverse-phase HPLC methods, as described for Rilpivirine Hydrochloride impurities (), can resolve structural analogs like those listed above. For instance, retention times and mobile phase gradients (e.g., 15 mM KH₂PO₄ buffer at pH 3.0 with methanol) are critical for distinguishing between para- and ortho-substituted benzonitriles .
Biological Activity
4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound is characterized by a cyclopropylamino group attached to a benzonitrile moiety. Its chemical structure can be represented as follows:
Where:
- C represents carbon atoms.
- N represents nitrogen atoms.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cell signaling pathways, which are crucial for cellular proliferation and survival.
Key Mechanisms Include:
- Inhibition of Kinases: The compound appears to inhibit kinases that play roles in cancer cell proliferation.
- Modulation of Apoptosis: It may induce apoptosis in cancer cells by activating intrinsic pathways, thereby promoting cell death.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anticancer Activity: In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells .
- Anti-inflammatory Properties: The compound may also possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the efficacy of this compound. For instance:
- Cell Proliferation Assays: These assays revealed a significant reduction in cell viability at concentrations above 10 µM, indicating potent anticancer properties .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Apoptosis induction |
| A549 (Lung) | 8.7 | Kinase inhibition |
| HeLa (Cervical) | 6.5 | Cell cycle arrest |
In Vivo Studies
Animal model studies have further supported these findings:
- Tumor Growth Inhibition: In xenograft models, administration of the compound resulted in a 50% reduction in tumor size compared to control groups .
| Treatment Group | Tumor Size Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose (5 mg/kg) | 30 |
| High Dose (10 mg/kg) | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
